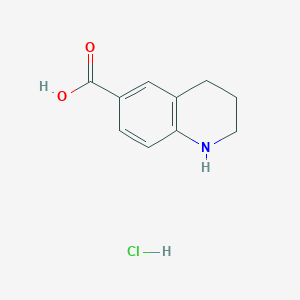

1,2,3,4-Tetrahydroquinoline-6-carboxylic acid hydrochloride

描述

1,2,3,4-Tetrahydroquinoline-6-carboxylic acid hydrochloride is a heterocyclic organic compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The hydrochloride salt form enhances the compound’s solubility in water, making it more suitable for various applications in research and industry.

准备方法

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetrahydroquinoline-6-carboxylic acid hydrochloride can be synthesized through several methods. One common approach involves the Pictet-Spengler reaction, where an aromatic amine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the tetrahydroquinoline ring system. Another method involves the reduction of quinoline derivatives using reducing agents such as sodium borohydride or catalytic hydrogenation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and recrystallization to obtain the desired product in its pure form .

化学反应分析

Types of Reactions

1,2,3,4-Tetrahydroquinoline-6-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert quinoline derivatives back to tetrahydroquinoline.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and catalytic hydrogenation are frequently used.

Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted tetrahydroquinoline derivatives.

科学研究应用

Medicinal Chemistry Applications

Pharmacological Activities:

THQCA and its derivatives have demonstrated a range of pharmacological activities. Research indicates that tetrahydroquinoline compounds exhibit anti-inflammatory, analgesic, and neuroprotective properties. These compounds have been explored for their potential in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease due to their ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress .

Case Study: Neuroprotective Effects

A study highlighted the neuroprotective effects of THQCA derivatives in models of oxidative stress-induced neuronal damage. The results showed that these compounds significantly reduced cell death and improved cell viability, suggesting their potential as therapeutic agents for neurodegenerative diseases .

Synthetic Methodologies

Synthesis Techniques:

THQCA can be synthesized through various methods, including chemoenzymatic approaches and traditional organic synthesis techniques. A notable method involves using D-amino acid oxidase from Fusarium solani, which allows for the kinetic resolution of racemic tetrahydroquinoline carboxylic acids to produce enantiomerically pure products with high yields .

Table 1: Synthetic Methods for THQCA

Structural-Activity Relationship (SAR):

The structural modifications of THQCA have led to the development of various analogs with enhanced biological activity. Understanding the SAR is crucial for optimizing the pharmacological profiles of these compounds. Studies have shown that specific substitutions on the tetrahydroquinoline scaffold can significantly affect their biological efficacy and selectivity .

Mechanism of Action:

Research into the mechanisms of action reveals that THQCA derivatives may interact with multiple biological targets, including receptors involved in neurotransmission and inflammation pathways. For instance, certain derivatives have been shown to inhibit pro-inflammatory cytokines and enhance neurotrophic factor signaling, contributing to their protective effects against neuronal damage .

Industrial Applications

Potential in Pharmaceutical Manufacturing:

The synthesis of THQCA is not only relevant in laboratory settings but also shows promise for industrial applications due to its relatively straightforward synthesis routes and high purity products. The methods developed for THQCA synthesis can be scaled up for large-scale production while maintaining cost-effectiveness and environmental sustainability .

作用机制

The mechanism of action of 1,2,3,4-tetrahydroquinoline-6-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit enzymes involved in metabolic processes or bind to receptors that regulate cellular functions .

相似化合物的比较

Similar Compounds

1,2,3,4-Tetrahydroisoquinoline: Another tetrahydroquinoline derivative with similar biological activities.

Quinoline: The oxidized form of tetrahydroquinoline, known for its antimicrobial properties.

Isoquinoline: A structural isomer of quinoline with distinct chemical properties.

Uniqueness

1,2,3,4-Tetrahydroquinoline-6-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydrochloride salt form enhances solubility, making it more versatile for various applications in research and industry .

生物活性

1,2,3,4-Tetrahydroquinoline-6-carboxylic acid hydrochloride (THQCA) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, structural characteristics, and potential therapeutic applications based on various research findings.

Overview of 1,2,3,4-Tetrahydroquinoline Derivatives

Tetrahydroquinolines (THQs) are a class of compounds known for their wide range of biological activities. The 1,2,3,4-tetrahydroquinoline structure serves as a scaffold for numerous derivatives that exhibit pharmacological properties. THQCA specifically has been studied for its interactions with various biological targets.

1. Anticancer Properties

Recent studies have highlighted the potential of THQCA derivatives as inhibitors of MCL-1 (myeloid cell leukemia-1), a protein associated with cancer cell survival. Overexpression of MCL-1 is linked to resistance against conventional chemotherapies in various cancers. Research indicates that modifications to the sulfonyl moiety in THQCA can significantly enhance its inhibitory potency against MCL-1, with some derivatives showing over a 73-fold increase in activity compared to their predecessors .

2. Neuroprotective Effects

THQ derivatives have also been investigated for their neuroprotective properties. For example, certain analogs have demonstrated the ability to modulate opioid receptors (MOR and DOR), which are crucial in pain management and neuroprotection. Specific N-substituted THQ analogs have shown promising results in providing antinociceptive effects in animal models .

Structure-Activity Relationship (SAR)

Understanding the SAR of THQCA is vital for optimizing its biological activity. The presence of various functional groups can significantly influence the compound's interaction with biological targets:

| Functional Group | Effect on Activity |

|---|---|

| Sulfonyl Group | Enhances MCL-1 inhibition |

| Acetylation | Increases affinity for opioid receptors |

| Hydroxyl Group | May improve solubility and bioavailability |

Research indicates that specific modifications to the THQ scaffold can yield compounds with tailored activities against specific targets .

Case Study 1: MCL-1 Inhibition

A study focusing on sulfonylated THQCA derivatives revealed their effectiveness as MCL-1 inhibitors. The research demonstrated that certain structural modifications led to significant enhancements in binding affinity and selective cytotoxicity against cancer cells expressing high levels of MCL-1 .

Case Study 2: Opioid Receptor Modulation

Another investigation into N-substituted THQs showed that specific analogs could act as balanced agonists/antagonists at MOR and DOR. The study reported that these compounds provided effective pain relief in vivo while minimizing side effects commonly associated with opioid therapies .

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 1,2,3,4-tetrahydroquinoline-6-carboxylic acid hydrochloride, and how can purity be optimized?

Synthesis typically involves cyclization of substituted aniline derivatives followed by carboxylation and hydrochlorination. Key steps include:

- Cyclization : Using Friedländer or Skraup protocols to form the tetrahydroquinoline core .

- Carboxylation : Introducing the carboxylic acid group via metal-catalyzed carbonylation or hydrolysis of nitriles .

- Hydrochloride formation : Neutralization with HCl in polar solvents (e.g., ethanol/water mixtures). Purity optimization requires recrystallization from hot ethanol or preparative HPLC. Monitor purity via NMR (e.g., ¹H/¹³C) and LC-MS to confirm absence of byproducts like unreacted intermediates or regioisomers .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

- Structural analysis : Use ¹H/¹³C NMR to confirm the tetrahydroquinoline scaffold and carboxylate group. Key NMR signals include aromatic protons (δ 6.5–7.5 ppm) and the carboxylic acid proton (δ ~12 ppm, broad) .

- Mass spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₁₂NO₂·HCl, m/z ~213.65) .

- Solubility : Highly water-soluble due to the hydrochloride salt; solubility in DMSO or ethanol (>50 mg/mL) facilitates in vitro assays .

Q. What stability considerations are critical for handling this compound in aqueous solutions?

- pH sensitivity : The hydrochloride salt is stable in acidic conditions (pH <5) but may hydrolyze in alkaline buffers.

- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation of the tetrahydroquinoline core .

- Long-term storage : Lyophilization or desiccation prevents hygroscopic degradation .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what catalysts are effective?

- Chemoenzymatic methods : Lipases (e.g., Candida antarctica Lipase B) or acyltransferases from Mycobacterium smegmatis can resolve racemic mixtures via kinetic resolution. For example, vinyl acetate-mediated acetylation yields enantiomeric excess (ee) >95% for (S)- or (R)-enantiomers .

- Chiral auxiliaries : Use (S)-proline derivatives to induce asymmetry during cyclization steps .

Q. What catalytic applications does this compound have in organic synthesis or drug development?

- Transition-metal catalysis : Acts as a ligand in Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) due to its electron-rich nitrogen atom .

- Enzyme inhibition : The tetrahydroquinoline scaffold is a precursor for inhibitors targeting monoamine oxidases (MAOs) or kinases, relevant to neurodegenerative disease research .

Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches?

- Batch comparison : Use 2D NMR (COSY, HSQC) to identify impurities or tautomeric forms. For example, unexpected signals at δ 4.5–5.0 ppm may indicate residual solvents or incomplete cyclization .

- Isotopic labeling : Synthesize deuterated analogs (e.g., 6,7-D₆ derivatives) to confirm peak assignments in complex spectra .

Q. What methodologies are recommended for studying its metabolic stability in preclinical models?

- In vitro assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Phase I metabolites (e.g., hydroxylated derivatives) are common .

- Isotope tracing : Use ¹⁴C-labeled compound to track metabolic pathways in vivo .

Q. Methodological Guidance for Data Interpretation

Q. How should researchers address low yields in carboxylation steps during synthesis?

- Optimize reaction conditions : Increase CO pressure (for carbonylation) or switch to microwave-assisted synthesis to enhance reaction efficiency .

- Byproduct analysis : Use GC-MS to identify volatile side products (e.g., decarboxylated intermediates) and adjust stoichiometry .

Q. What analytical strategies differentiate between regioisomers in tetrahydroquinoline derivatives?

属性

IUPAC Name |

1,2,3,4-tetrahydroquinoline-6-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2.ClH/c12-10(13)8-3-4-9-7(6-8)2-1-5-11-9;/h3-4,6,11H,1-2,5H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMXZDPZGVQDVHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)C(=O)O)NC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。